Cas no 36255-25-1 (3-bromo-4-methoxyquinoline)

3-Bromo-4-methoxyquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₈BrNO. This compound is characterized by the presence of a bromo substituent at the 3-position and a methoxy group at the 4-position of the quinoline scaffold, enhancing its reactivity and utility in synthetic chemistry. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its ability to undergo cross-coupling, nucleophilic substitution, and other transformations. The electron-donating methoxy group and electron-withdrawing bromo moiety provide a balanced electronic profile, facilitating selective functionalization. Its stability and well-defined reactivity make it a valuable building block for heterocyclic synthesis.
3-bromo-4-methoxyquinoline structure
3-bromo-4-methoxyquinoline structure
Product name:3-bromo-4-methoxyquinoline
CAS No:36255-25-1
MF:C10H8NOBr
Molecular Weight:238.08062
CID:921161
PubChem ID:325839

3-bromo-4-methoxyquinoline 化学的及び物理的性質

名前と識別子

    • 3-bromo-4-methoxyquinoline
    • 3-Brom-4-methoxy-chinolin
    • 3-Bromo-4-methoxy-quinoline
    • 4-Hydroxymethyl-3-brom-chinolin
    • AC1L6X3P
    • NSC295389
    • NSC-295389
    • 36255-25-1
    • DTXSID80315548
    • RKXMXHCOBXEHAD-UHFFFAOYSA-N
    • インチ: InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3
    • InChIKey: RKXMXHCOBXEHAD-UHFFFAOYSA-N
    • SMILES: COC1=C(C=NC2=CC=CC=C21)Br

計算された属性

  • 精确分子量: 236.97894
  • 同位素质量: 236.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

  • PSA: 22.12
  • LogP: 3.00590

3-bromo-4-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1108998-1g
3-Bromo-4-methoxyquinoline
36255-25-1 95%
1g
$480 2025-03-01
eNovation Chemicals LLC
Y1108998-1g
3-Bromo-4-methoxyquinoline
36255-25-1 95%
1g
$480 2024-06-05
eNovation Chemicals LLC
Y1108998-500mg
3-Bromo-4-methoxyquinoline
36255-25-1 95%
500mg
$290 2025-03-01
eNovation Chemicals LLC
Y1108998-500mg
3-Bromo-4-methoxyquinoline
36255-25-1 95%
500mg
$290 2024-06-05
eNovation Chemicals LLC
Y1108998-1g
3-Bromo-4-methoxyquinoline
36255-25-1 95%
1g
$480 2025-02-19
eNovation Chemicals LLC
Y1108998-500mg
3-Bromo-4-methoxyquinoline
36255-25-1 95%
500mg
$290 2025-02-19

3-bromo-4-methoxyquinoline 関連文献

  • 1. Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives1
    Malose J. Mphahlele,Manuel A. Fernandes,Ahmed M. El-Nahas,Henrik Ottosson,Stephen M. Ndlovu,Happy M. Sithole,Bongumusa S. Dladla,Danita De Waal J. Chem. Soc. Perkin Trans. 2 2002 2159

3-bromo-4-methoxyquinolineに関する追加情報

Introduction to 3-Bromo-4-Methoxyquinoline (CAS No. 36255-25-1)

3-Bromo-4-methoxyquinoline, with the CAS number 36255-25-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a quinoline ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The quinoline scaffold, a fundamental component of 3-bromo-4-methoxyquinoline, is widely recognized for its broad spectrum of biological activities. Quinolines have been extensively studied for their antimalarial, antibacterial, and anticancer properties. The presence of the bromine atom and the methoxy group further enhances the versatility of this compound, allowing for the fine-tuning of its pharmacological profile through various chemical modifications.

Recent research has highlighted the potential of 3-bromo-4-methoxyquinoline in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a lead structure for designing potent inhibitors of protein kinases, which are key targets in cancer therapy. The researchers demonstrated that derivatives of 3-bromo-4-methoxyquinoline exhibited high selectivity and efficacy against specific kinase isoforms, suggesting their potential as targeted cancer therapies.

In another study, published in the European Journal of Medicinal Chemistry in 2022, scientists investigated the antimicrobial properties of 3-bromo-4-methoxyquinoline. The results showed that this compound and its derivatives exhibited strong activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the potential of 3-bromo-4-methoxyquinoline as a scaffold for developing new antibiotics to combat drug-resistant infections.

The synthetic accessibility of 3-bromo-4-methoxyquinoline is another factor contributing to its widespread use in research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the bromination of 4-methoxyquinoline using N-bromosuccinimide (NBS) under mild conditions. This approach provides high yields and excellent purity, making it suitable for large-scale production.

Beyond its applications in medicinal chemistry, 3-bromo-4-methoxyquinoline has also found use in other areas of chemical research. For instance, it serves as an important building block in the synthesis of fluorescent dyes and sensors. The quinoline ring system is known for its ability to absorb and emit light in specific wavelength ranges, making it useful in various analytical and imaging techniques.

In conclusion, 3-bromo-4-methoxyquinoline (CAS No. 36255-25-1) is a multifaceted compound with significant potential in both medicinal and non-medical applications. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to uncover new applications and derivatives, the importance of this compound is likely to grow, contributing to advancements in fields such as drug discovery, materials science, and analytical chemistry.

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